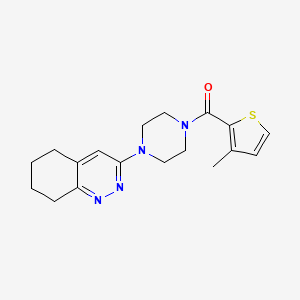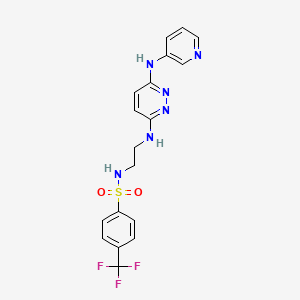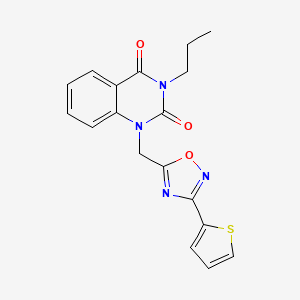![molecular formula C10H14N4OS B3010082 2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1112384-03-8](/img/structure/B3010082.png)
2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are an integral part of DNA and RNA and impart diverse pharmacological properties . Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of aminopyrimidines with various reagents . For example, the Gould–Jacobs reaction, which is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones, involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary widely depending on the specific substituents attached to the pyrimidine ring . The structure of the pyrimidine ring itself consists of a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, often involving the functional groups attached to the pyrimidine ring . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure . For example, pyrimidines are much weaker bases than pyridine and are soluble in water .科学的研究の応用
Antiproliferative Activity
Compounds of this class exhibit antiproliferative activities . They can inhibit the growth of cells, which is particularly useful in the context of cancer treatment where the uncontrolled growth of cells is a major concern .
Antimicrobial Activity
These compounds have been found to have antimicrobial properties . This means they can be used to fight against harmful microorganisms such as bacteria, fungi, and viruses .
Anti-inflammatory and Analgesic Activity
The compound has potential anti-inflammatory and analgesic activities . This suggests that it could be used in the treatment of conditions characterized by inflammation and pain .
Hypotensive Activity
The compound has been associated with hypotensive activity . This means it could potentially be used in the treatment of high blood pressure .
Antihistaminic Activity
This compound has shown antihistaminic activities . Antihistamines are drugs that treat allergic rhinitis and other allergies, so this compound could potentially be used in allergy treatments .
Inhibition of Protein Tyrosine Kinases
Derivatives of this compound, including TKI-28, have been shown to inhibit protein tyrosine kinases . Protein tyrosine kinases play key roles in cell signaling pathways and are important targets for drug development, particularly in the field of oncology .
Inhibition of Cyclin-dependent Kinases
The compound CDK-4 containing a pyrido [2,3- d ]pyrimidin-7-one ring system acts as an inhibitor of cyclin-dependent kinases . Cyclin-dependent kinases are crucial for cell cycle regulation, and their inhibition is a promising strategy for cancer therapy .
Inhibition of Phosphatidylinositol 3-Kinase (PI3K)
Derivatives of 4-aminopyrido [2,3- d ]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer therapies .
作用機序
Safety and Hazards
将来の方向性
The future directions of research on pyrimidine derivatives are likely to involve the development of new synthetic methods and the exploration of their therapeutic potential . For example, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were recently designed and synthesized as novel CDK2 targeting compounds .
特性
IUPAC Name |
2-methyl-6-(2-methylpropyl)-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-6(2)4-14-9(15)8-7(11-10(14)16)5-13(3)12-8/h5-6H,4H2,1-3H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJUFIQMCADTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NN(C=C2NC1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)


![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)

![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)


![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B3010018.png)

![3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B3010022.png)